

Pseudopelletierine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudopelletierine*

Cat. No.: *B7798038*

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CAS Number: 552-70-5[1][2][3][4]

IUPAC Name: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1][5]

Stereochemically Specific IUPAC Name: (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one[6]

Introduction

Pseudopelletierine is a tropane alkaloid and a homolog of tropinone. It is most notably the primary alkaloid found in the root-bark of the pomegranate tree (*Punica granatum*). This document provides a comprehensive technical overview of **Pseudopelletierine**, including its chemical properties, synthesis, isolation, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

Property	Value	Reference
Molecular Formula	C ₉ H ₁₅ NO	[5][6]
Molecular Weight	153.23 g/mol	[5]
Appearance	Crystalline solid	[5]
Melting Point	54 °C (hemihydrate); 63-64 °C (anhydrous)	[5]
Boiling Point	246 °C	
Solubility	Soluble in water, ethanol, chloroform, and benzene. Sparingly soluble in ether.	

Quantitative Data

Natural Abundance

Pseudopelletierine is the most abundant alkaloid in the root-bark of *Punica granatum*.

Alkaloid	Yield (g/kg of raw bark)
Pseudopelletierine	1.8
Pelletierine	0.52
Isopelletierine	0.01
Methylpelletierine	0.20

Biological Activity

The biological activity of **Pseudopelletierine** is an area of ongoing research. While the anthelmintic properties of pomegranate extracts are well-documented, specific quantitative data for the purified alkaloid are limited. However, its activity as a cholinesterase inhibitor has been reported.

Biological Target	Activity Type	Value
Acetylcholinesterase (AChE)	Inhibition	IC ₅₀ = 6.77 µM

Experimental Protocols

Protocol 1: Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction

This protocol outlines the classic one-pot synthesis of **Pseudopelletierine**.

Materials:

- Glutaraldehyde
- Methylamine hydrochloride
- Acetonedicarboxylic acid
- Disodium hydrogen phosphate
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- A solution of glutaraldehyde is prepared in water.
- To this, an aqueous solution of methylamine hydrochloride is added, followed by an aqueous solution of acetonedicarboxylic acid.
- A buffered solution of disodium hydrogen phosphate and sodium hydroxide is then added to adjust the pH to approximately 7.

- The reaction mixture is stirred at room temperature for several hours to allow for the double Mannich reaction and subsequent cyclization to occur.
- The solution is then made alkaline by the addition of sodium hydroxide.
- The aqueous solution is extracted multiple times with diethyl ether.
- The combined ether extracts are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield crude **Pseudopelletierine**.
- Further purification can be achieved by crystallization or sublimation.

Protocol 2: Isolation of Pseudopelletierine from Punica granatum Root-Bark

This protocol describes a general method for the extraction and isolation of **Pseudopelletierine** from its natural source.

Materials:

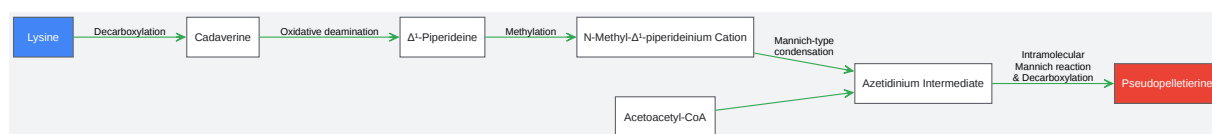
- Dried and powdered root-bark of Punica granatum
- Methanol
- Hydrochloric acid (10%)
- Ammonia solution
- Chloroform
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Eluent (e.g., chloroform/methanol mixture)

Procedure:

- The powdered root-bark is macerated with methanol for an extended period (e.g., 48-72 hours).
- The methanolic extract is filtered and concentrated under reduced pressure.
- The resulting residue is acidified with 10% hydrochloric acid.
- The acidic solution is washed with chloroform to remove non-alkaloidal impurities.
- The aqueous layer is then made alkaline with ammonia solution.
- The alkaline solution is extracted multiple times with chloroform to extract the alkaloids.
- The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.
- The crude alkaloid mixture is then subjected to column chromatography on silica gel.
- Elution with a suitable solvent system (e.g., a gradient of chloroform and methanol) allows for the separation of **Pseudopelletierine** from other alkaloids.
- Fractions containing **Pseudopelletierine** are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield the purified compound.

Biosynthesis of Pseudopelletierine

The biosynthesis of **Pseudopelletierine** in *Punica granatum* proceeds from the amino acid lysine. The following diagram illustrates the key steps in the proposed biosynthetic pathway.

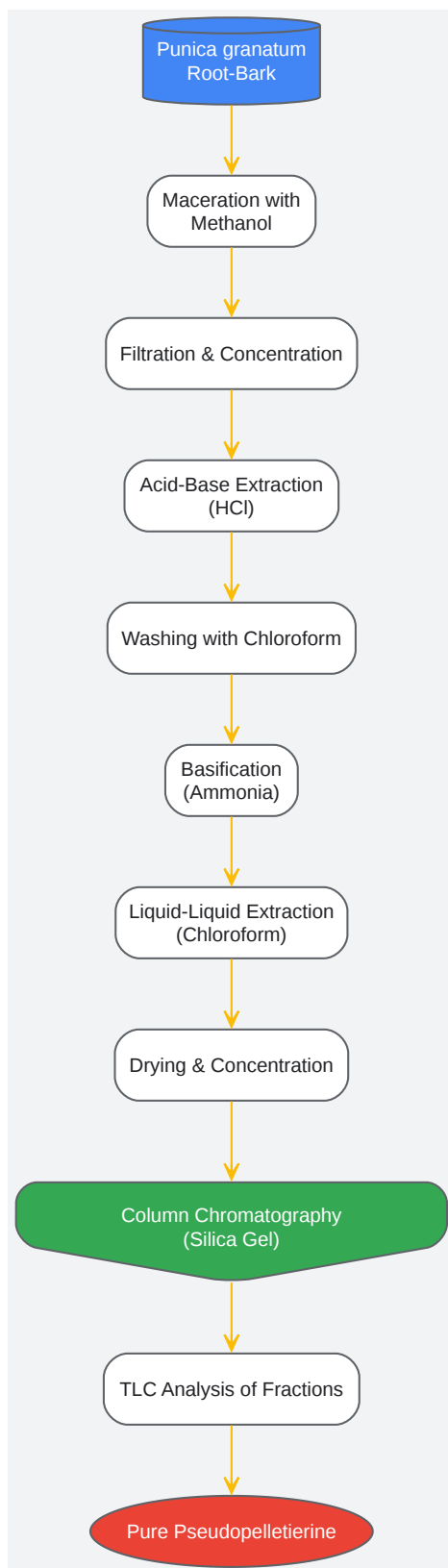


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Caption: Proposed biosynthetic pathway of **Pseudopelletierine** from lysine.

Experimental Workflow: Isolation and Purification

The following diagram outlines a typical workflow for the isolation and purification of **Pseudopelletierine** from its natural source.



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Caption: Workflow for the isolation and purification of **Pseudopelletierine**.

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References

- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine_{2A} receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of affinity-purified dopamine D₂ receptor binding activities by specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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